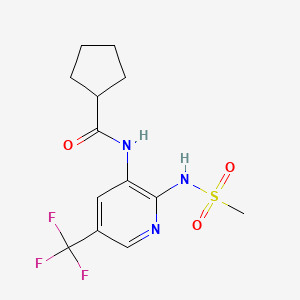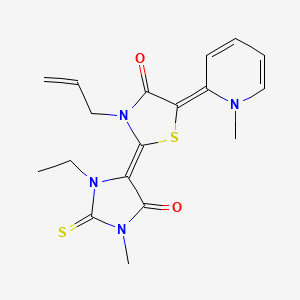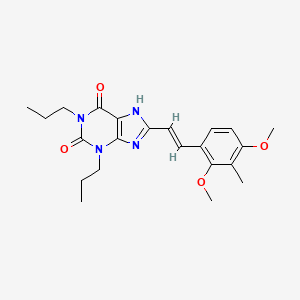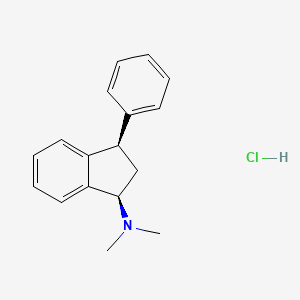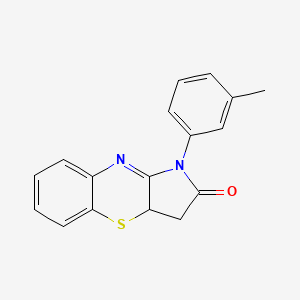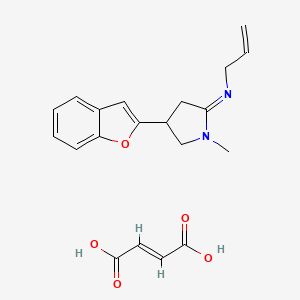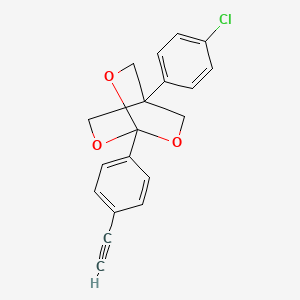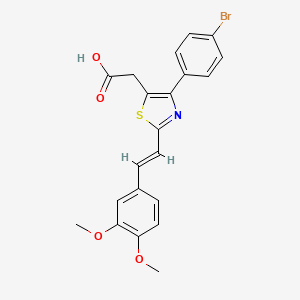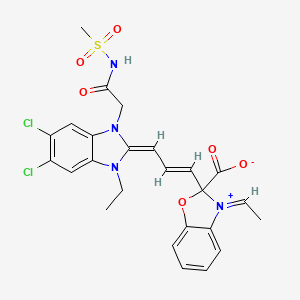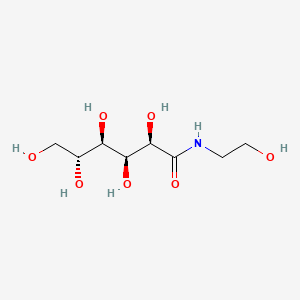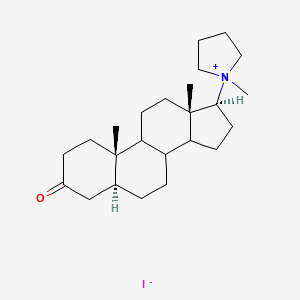
1-Methyl-1-(3-oxo-5alpha-androstan-17beta-yl)pyrrolidinium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-1-(3-oxo-5alpha-androstan-17beta-yl)pyrrolidinium iodide is a synthetic compound that belongs to the class of androstane derivatives This compound is characterized by the presence of a pyrrolidinium group attached to the androstane skeleton, which is a common structure in many steroid hormones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-(3-oxo-5alpha-androstan-17beta-yl)pyrrolidinium iodide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the androstane skeleton, which can be derived from natural sources or synthesized from simpler organic compounds.
Functional Group Modification: The 3-oxo group is introduced through oxidation reactions, while the 17beta-hydroxy group is protected to prevent unwanted side reactions.
Pyrrolidinium Group Introduction: The pyrrolidinium group is introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the androstane skeleton.
Iodide Addition: The final step involves the addition of iodide to form the iodide salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
1-Methyl-1-(3-oxo-5alpha-androstan-17beta-yl)pyrrolidinium iodide undergoes various chemical reactions, including:
Oxidation: The 17beta-hydroxy group can be oxidized to form a ketone.
Reduction: The 3-oxo group can be reduced to form a hydroxyl group.
Substitution: The pyrrolidinium group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 17-keto derivatives.
Reduction: Formation of 3-hydroxy derivatives.
Substitution: Formation of various substituted pyrrolidinium derivatives.
科学的研究の応用
1-Methyl-1-(3-oxo-5alpha-androstan-17beta-yl)pyrrolidinium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of other steroid derivatives.
Biology: Studied for its potential effects on cellular processes and as a tool for understanding steroid hormone action.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory agent and in hormone replacement therapy.
Industry: Used in the production of steroid-based pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of 1-Methyl-1-(3-oxo-5alpha-androstan-17beta-yl)pyrrolidinium iodide involves its interaction with specific molecular targets and pathways:
Androgen Receptor: The compound binds to androgen receptors, modulating their activity and influencing gene expression.
Enzyme Inhibition: It may inhibit enzymes involved in steroid metabolism, affecting the levels of other steroid hormones.
Signal Transduction: The compound can influence signal transduction pathways, leading to changes in cellular responses.
類似化合物との比較
1-Methyl-1-(3-oxo-5alpha-androstan-17beta-yl)pyrrolidinium iodide can be compared with other similar compounds, such as:
5alpha-Androstan-17beta-ol-3-one:
Epiandrosterone: A metabolite of dihydrotestosterone with a hydroxyl group at the 3-position instead of a keto group.
3beta-Androstanediol: An endogenous steroid hormone with hydroxyl groups at both the 3 and 17 positions.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties.
特性
CAS番号 |
10063-02-2 |
|---|---|
分子式 |
C24H40INO |
分子量 |
485.5 g/mol |
IUPAC名 |
(5S,10S,13S,17S)-10,13-dimethyl-17-(1-methylpyrrolidin-1-ium-1-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one;iodide |
InChI |
InChI=1S/C24H40NO.HI/c1-23-12-10-18(26)16-17(23)6-7-19-20-8-9-22(25(3)14-4-5-15-25)24(20,2)13-11-21(19)23;/h17,19-22H,4-16H2,1-3H3;1H/q+1;/p-1/t17-,19?,20?,21?,22-,23-,24-;/m0./s1 |
InChIキー |
DOWLZUGHIHWKCK-IZMLDAJCSA-M |
異性体SMILES |
C[C@]12CCC(=O)C[C@@H]1CCC3C2CC[C@]4(C3CC[C@@H]4[N+]5(CCCC5)C)C.[I-] |
正規SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4[N+]5(CCCC5)C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



